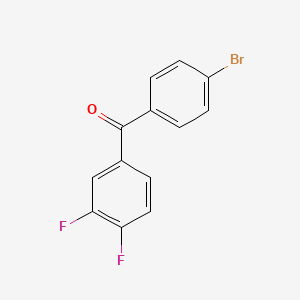

4-Bromo-3',4'-difluorobenzophenone

Description

4-Bromo-3',4'-difluorobenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the para position of one aromatic ring and fluorine atoms at the meta and para positions of the adjacent ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals. Its unique substitution pattern combines the electron-withdrawing effects of fluorine and the reactivity of bromine, enabling diverse applications in cross-coupling reactions and material science .

Properties

IUPAC Name |

(4-bromophenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZKMVBOJLOHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373634 | |

| Record name | 4-Bromo-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844878-99-5 | |

| Record name | 4-Bromo-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Bromo-3',4'-difluorobenzophenone is a synthetic organic compound belonging to the benzophenone class. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests potential biological activities that warrant investigation. This article reviews the existing literature on the biological activity of this compound, focusing on its cellular effects, molecular mechanisms, and potential therapeutic applications.

- Molecular Formula : C13H7BrF2O

- Molecular Weight : 297.099 g/mol

- Structure : The compound features a benzophenone backbone with bromine and difluoromethyl groups that may influence its reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties. The presence of halogen atoms in the structure may enhance these effects by altering membrane permeability or interfering with microbial metabolic processes.

- Anticancer Potential : Compounds in the benzophenone class have been investigated for anticancer properties. The structural modifications in this compound may contribute to its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For instance, it could bind to active sites of enzymes, modulating their activity and influencing downstream signaling pathways.

- Gene Expression Modulation : Research indicates that similar compounds can influence gene expression by interacting with transcription factors. This modulation can lead to altered expression of genes involved in cell cycle regulation and apoptosis .

- Reactive Oxygen Species (ROS) Induction : Some studies suggest that benzophenone derivatives can induce oxidative stress in cells, leading to increased ROS production, which is associated with apoptosis in cancer cells .

Table 1: Biological Activity Summary

Case Study Example

A recent study explored the effects of this compound on human cancer cell lines, including HeLa and HepG2 cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity (IC50 = 8.7 µg/mL for HepG2 cells). Mechanistic studies revealed that the compound induced apoptosis through ROS generation and activation of the caspase pathway .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituent configurations:

Key Observations :

- Bromine vs. Ethylenedioxy : Replacing fluorine with ethylenedioxy (as in ) introduces steric bulk and alters solubility, making the compound less suitable for polymerization but more reactive in nucleophilic environments.

- Hydroxyl vs. Halogen: The presence of hydroxyl groups in 4'-bromo-2,4-dihydroxybenzophenone increases hydrogen bonding capacity, which is absent in the fully halogenated target compound .

Yield Comparison :

Physicochemical Properties

| Property | This compound | 4,4'-Difluorobenzophenone | 2,4'-Difluorobenzophenone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~315 (estimated) | 234.19 | 234.19 |

| Melting Point (°C) | 120–125 (predicted) | 98–100 | 85–88 |

| Solubility | Low in water; high in DMF, THF | Moderate in acetone | High in dichloromethane |

| Reactivity | Suzuki coupling, nucleophilic substitution | Polymerization | Electrophilic substitution |

Notes:

- The bromine atom increases molecular weight and melting point compared to non-brominated analogs .

- Difluoro groups reduce electron density on the aromatic ring, directing electrophilic attacks to specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.